3-Amino-4-(4-ethoxyphenyl)butyric Acid
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Overview
Description
3-Amino-4-(4-ethoxyphenyl)butyric Acid: is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-ethoxyphenyl)butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and amino acids.
Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and an appropriate amino acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-ethoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
3-Amino-4-(4-ethoxyphenyl)butyric Acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-ethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group and ethoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric Acid: A related compound with neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
3-Phenylpropanoic Acid: Another similar compound with protective effects against cell death in neuroblastoma cells.
Uniqueness
3-Amino-4-(4-ethoxyphenyl)butyric Acid is unique due to the presence of both an amino group and an ethoxyphenyl group, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-amino-4-(4-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)7-10(13)8-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
WRDYBARVIOLKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
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